2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and an acetic acid moiety. The unique structure of this compound imparts it with specific chemical and biological properties that make it valuable for research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests that it may interact with various receptors or enzymes in the body
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. The compound’s structure suggests that it could potentially influence a variety of biochemical pathways, depending on its targets .
Pharmacokinetics
Its molecular weight (20504 g/mol ) and physical properties (melting point: 129-131 °C ) suggest that it may have reasonable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The pyrazole ring is then substituted with a 2,4-dichlorophenyl group through electrophilic aromatic substitution reactions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features but different applications.
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar acetic acid moiety.
Indole-3-acetic acid: A plant hormone with a similar acetic acid group but different biological functions.
Uniqueness
2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-6-8(5-11(17)18)12(19)16(15-6)10-3-2-7(13)4-9(10)14/h2-4,8H,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCPZASSXPBHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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